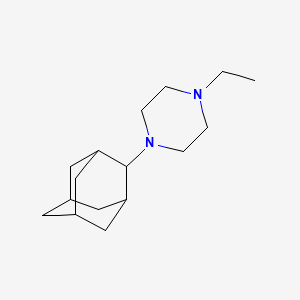
N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea, also known as DPTU, is a chemical compound that has gained significant attention in the field of scientific research. DPTU is a thiourea derivative that has been synthesized through a series of chemical reactions. It has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins. This compound has been shown to inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis. It has also been shown to inhibit the growth of various cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to possess antioxidant and anti-inflammatory properties, which may help to reduce the risk of various diseases. This compound has also been shown to inhibit the growth of various cancer cells and has potential applications in the treatment of cancer.
Advantages and Limitations for Lab Experiments
N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has several advantages as a research tool. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, this compound also has some limitations. It is highly toxic and must be handled with care. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in some areas of research.
Future Directions
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Another potential direction is the investigation of the mechanism of action of this compound to gain a better understanding of its biological effects. Additionally, further research is needed to determine the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea involves a series of chemical reactions. The first step involves the reaction of 2,5-dimethoxyaniline with carbon disulfide to form 2,5-dimethoxyphenyl isothiocyanate. This intermediate is then reacted with pyridine to form this compound. The overall synthesis process is complex and requires careful control of reaction conditions to obtain a high yield of the final product.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-N'-2-pyridinylthiourea has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including antitumor, antifungal, and antibacterial properties. This compound has also been shown to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-18-10-6-7-12(19-2)11(9-10)16-14(20)17-13-5-3-4-8-15-13/h3-9H,1-2H3,(H2,15,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPNKWCTYLVQAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-oxo-3-propyl-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5801927.png)

![3,4-dichloro-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5801931.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-pyridinamine](/img/structure/B5801933.png)



![2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine](/img/structure/B5801979.png)

![benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5802001.png)
![3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5802002.png)


